2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core substituted with:
- A dimethylaminoethyl group at position 6, enhancing solubility and basicity.
- A 4-ethoxy-3-methoxyphenyl moiety at position 4, contributing to steric bulk and lipophilicity.
- A methyl group at position 7 and a cyano group at position 3, which influence electronic properties and reactivity.
- A 5-oxo-5,6-dihydro system, stabilizing the conjugated structure.
Properties
IUPAC Name |
2-amino-6-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-6-30-17-8-7-15(12-18(17)29-5)20-16(13-24)22(25)31-19-11-14(2)27(10-9-26(3)4)23(28)21(19)20/h7-8,11-12,20H,6,9-10,25H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQOHIPRIPFYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CCN(C)C)N)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS No. 758700-94-6) is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 424.49 g/mol . The predicted boiling point is 655.6 °C , and it has a density of 1.27 g/cm^3 .
1. Antimicrobial Activity
Recent studies have indicated that derivatives of pyrano-pyridine compounds exhibit significant antimicrobial properties. For instance, the structural similarities between this compound and known antimicrobial agents suggest potential efficacy against various bacterial strains.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Compound A | Antibacterial | 12.5 - 25 |
| Compound B | Antifungal | 6.25 - 12.5 |
In particular, compounds with similar structural motifs have shown promising results against Escherichia coli and Candida albicans .
2. Anti-tubercular Activity
The compound's structural features may also contribute to anti-tubercular activity. A study on benzothiazole derivatives demonstrated that compounds with similar aromatic and aliphatic functionalities exhibited good selectivity and bioavailability against Mycobacterium tuberculosis .
3. Cytotoxicity and Cancer Research
Research into the cytotoxic effects of related compounds has revealed that certain substitutions can enhance or diminish activity against cancer cell lines. For example, modifications at the para position of the phenyl ring have been shown to significantly affect potency, with specific hydrophobic groups leading to improved cytotoxic profiles .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups is crucial for enhancing biological activity:
- Amino Groups : Primary amino groups are generally preferred over tertiary ones for maintaining potency.
- Hydrophobic Substituents : The introduction of hydrophobic groups at strategic positions increases lipophilicity and enhances membrane permeability.
The following table summarizes key findings from SAR studies:
| Position | Preferred Substituent | Effect on Activity |
|---|---|---|
| 3 | Lipophilic groups | Increased potency |
| 4 | Rigid structures | Enhanced activity |
| 6 | Aromatic rings | Improved binding affinity |
Case Study 1: Synthesis and Evaluation
A recent study synthesized various analogues of pyrano-pyridine compounds, including our target compound. The evaluation showed that certain derivatives displayed significant antimicrobial activity with MIC values comparable to established antibiotics .
Case Study 2: In Vivo Studies
In vivo studies using animal models have demonstrated that compounds similar to our target exhibit promising pharmacokinetic profiles, suggesting good absorption and distribution properties .
Scientific Research Applications
Structural Features
The compound features a pyrano-pyridine core, which is significant for its biological interactions. The presence of various functional groups, such as amino, dimethylamino, and methoxy groups, enhances its solubility and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may interfere with specific signaling pathways involved in tumor growth.
Case Study:
A recent study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway, suggesting that this compound may have similar effects.
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes implicated in cancer pathways. Inhibiting these enzymes can disrupt cancer cell metabolism and proliferation.
Example:
Research into structurally related compounds has shown inhibition of the Type III secretion system (T3SS) in bacterial pathogens, indicating that this compound could similarly affect bacterial virulence factors.
Neuropharmacological Effects
Given the presence of the dimethylamino group, this compound may exhibit neuropharmacological activities. Preliminary studies suggest it could be explored for:
- Anxiolytic Effects : Potential to reduce anxiety-related behaviors in animal models.
Case Study:
In a study involving rodent models, a related compound showed promise in reducing anxiety-like behaviors through modulation of neurotransmitter systems.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key analogues and their distinguishing features:
Key Structural and Functional Differences
Position 4 Aryl Group: The target compound’s 4-ethoxy-3-methoxyphenyl group increases lipophilicity compared to 4-methoxyphenyl () or 2,4-dimethoxyphenyl (). Ethoxy substituents typically enhance metabolic stability over methoxy groups .
Position 6 Substituents: Dimethylaminoethyl vs. morpholinylethyl (): The dimethylamino group offers higher basicity, whereas morpholine rings improve water solubility and hydrogen-bonding capacity .
Synthetic Yields and Conditions :
Physicochemical and Spectral Properties
- Melting Points : The 4-methoxyphenyl analogue () melts at 248–250°C, whereas pyridinylmethyl derivatives () likely have lower melting points due to reduced crystallinity .
- IR/NMR Data: Cyano groups (~2190 cm⁻¹ in IR) and aromatic protons (δ 7.2–7.6 ppm in ¹H NMR) are consistent across analogues (). The target compound’s ethoxy group would show distinct δ ~1.3 ppm (triplet) and δ ~4.0 ppm (quartet) signals .
Q & A
Q. How can researchers optimize the solvent-free synthesis of this compound to improve yields?
Methodological Answer: Utilize sodium ethoxide as a base catalyst under solvent-free conditions, as demonstrated in protocols for structurally related pyrano-pyridine carbonitriles. Key parameters include:
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Assign signals for the dimethylaminoethyl side chain (δ ~2.2-2.8 ppm for N(CH₃)₂) and methoxy/ethoxy groups (δ ~3.3-4.0 ppm) .
- X-ray crystallography : Resolve the pyrano-pyridine core geometry and substituent orientations using single-crystal diffraction (e.g., CCDC deposition protocols) .
- IR spectroscopy : Confirm nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹) .
Q. Which purification techniques effectively remove byproducts after synthesis?
Methodological Answer:
Q. Which functional groups in the compound require stability assessments during storage?
Methodological Answer:
Q. How can researchers validate the stereochemistry of the pyrano-pyridine core?
Methodological Answer:
- Single-crystal X-ray diffraction : Determine absolute configuration and chair conformation of the dihydropyran ring .
- NOESY NMR : Correlate spatial proximity of substituents (e.g., methyl and ethoxyphenyl groups) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Standardize assay conditions : Use consistent cell lines (e.g., MCF-7 for anticancer screens) and control for solvent effects (DMSO concentration ≤0.1%) .
- Dose-response curves : Compare IC₅₀ values across multiple replicates to identify outliers .
- Molecular docking : Validate target binding modes (e.g., kinase inhibition) against crystallographic data .
Q. What mechanistic insights support the cyclization step in the synthesis?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., enolate formation) .
- Isotope labeling : Use ¹³C-labeled malononitrile to trace carbon incorporation into the pyridine ring .
- Computational modeling : Simulate transition states (e.g., DFT calculations) to optimize ring-closure energetics .
Q. How can structure-activity relationship (SAR) studies improve pharmacological activity?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogenated aryl groups (e.g., 4-Cl, 3-F) to enhance lipophilicity and target affinity .
- Bioisosteric replacement : Replace the ethoxyphenyl group with a thiophene or pyridyl moiety to modulate solubility .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., nitrile, carbonyl) using 3D-QSAR models .
Q. What solvent systems optimize crystallization for X-ray analysis?
Methodological Answer:
Q. How do electron-donating/withdrawing substituents affect reaction kinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
